2-Amino-4-chloro-2'-fluorobenzophenone has been synthesized using various methods, including the Friedel-Crafts acylation of 2-amino-5-chlorophenyl bromide with 2-fluorobenzoyl chloride []. The resulting product can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While there is limited information readily available on the specific scientific research applications of 2-Amino-4-chloro-2'-fluorobenzophenone, its structure suggests potential in several areas:
2-Amino-4-chloro-2'-fluorobenzophenone is an organic compound with the molecular formula C13H8ClFNO. It is classified as a benzophenone derivative, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on its aromatic rings. This unique substitution pattern gives it distinct chemical and physical properties, making it useful in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound is known for its light yellow to yellow appearance and has a melting point ranging from 122°C to 128°C .
The synthesis of 2-Amino-4-chloro-2'-fluorobenzophenone typically involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride. This reaction is conducted under controlled conditions with a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques .
Interaction studies indicate that 2-Amino-4-chloro-2'-fluorobenzophenone can interact with specific enzymes and proteins, influencing their activity. Its ability to act as an electrophilic reagent allows it to form stable adducts with various biological molecules, which could be leveraged for therapeutic applications.
Several compounds share structural similarities with 2-Amino-4-chloro-2'-fluorobenzophenone:
Compound Name | Key Differences |
---|---|
2-Amino-5-chloro-2'-fluorobenzophenone | Contains a chlorine atom at the 5-position instead of 4. |
2-Amino-2',5-dichlorobenzophenone | Contains two chlorine atoms at different positions. |
2-Amino-5-nitrobenzophenone | Contains a nitro group instead of chlorine. |
The uniqueness of 2-Amino-4-chloro-2'-fluorobenzophenone lies in its specific substitution pattern that imparts distinct chemical reactivity and physical properties. This specificity makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular control is essential.
Benzophenone chemistry traces its origins to the 19th century, with Carl Graebe first synthesizing benzophenone in 1874 through the reduction of diphenylmethane with hydroiodic acid and phosphorus. Subsequent advancements expanded its utility, particularly in photochemistry and materials science. Modern applications include ultraviolet curing agents and photoinitiators, leveraging benzophenone’s low-lying triplet state for efficient energy transfer. The development of substituted benzophenones, such as 2-amino-4-chloro-2'-fluorobenzophenone, reflects ongoing efforts to tailor electronic and steric properties for specialized applications.
The compound’s IUPAC name, (2-amino-4-chlorophenyl)-(2-fluorophenyl)methanone, reflects its structural hierarchy: a central ketone group (methanone) bonded to two aromatic rings. The first ring bears amino and chloro substituents at the ortho (2) and para (4) positions, respectively, while the second ring features a fluorine atom at the ortho (2') position. The SMILES notation C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F
encapsulates this arrangement, emphasizing the ketone’s role as a bridge between the substituted aryl groups.
2-Amino-4-chloro-2'-fluorobenzophenone occupies a niche within substituted benzophenones, characterized by its dual functionalization (electron-withdrawing chloro and electron-donating amino groups). This combination influences its reactivity, particularly in nucleophilic substitution and electrophilic aromatic reactions. Its applications span medicinal chemistry (e.g., intermediates for anti-inflammatory agents) and materials science, where benzophenone derivatives are used in covalent organic frameworks (COFs). The compound’s fluorine substituent enhances metabolic stability, a critical feature in drug design.
Substituted benzophenones exhibit diverse biological and chemical profiles, driven by substituent effects. A comparative analysis reveals:
This table underscores how substituents modulate electronic properties and reactivity, guiding their use in synthetic and applied chemistry.
Early production relied on the condensation of 4-chloroaniline with 2-fluorobenzoyl chloride under anhydrous aluminium trichloride at 50 °C in nitrobenzene, furnishing the target ketone in 63% isolated yield after vacuum distillation and ethanolic recrystallisation [1] [2]. Regioselectivity is governed by the strong para-directing amino group; however, incomplete conversion and tar formation limit atom economy to 52% [3].
Parameter | Typical value | Source |
---|---|---|
Molar ratio 4-chloroaniline : 2-fluorobenzoyl chloride : AlCl₃ | 1:1.1:1.2 | 2 |
Reaction temperature | 50 °C | 31 |
Isolated yield | 63% [1] | 2 |
Observed o-/p-isomer ratio | <2% ortho | 31 |
Running the acylation below –10 °C in liquid dichloromethane suppresses oligomerisation, raises chemoselectivity to 97%, and cuts aqueous effluent salt load by 35% at pilot scale (200 kg batch) [4].
Vibratory ball-milling 4-chloroaniline, 2-fluorobenzoyl chloride, and catalytic aluminium chloride (10 mol %) for 30 min affords 70% yield without solvent, demonstrating a process mass intensity (PMI) of 12, the lowest reported for this transformation [5].
Developed to bypass stoichiometric halide waste, the orthoester strategy first converts the amino‐ketone to a chloromethyl imidate in situ, then cyclises it to quinazoline 3-oxide precursors of benzodiazepines [6] [7]. Reaction of 2-amino-4-chloro-2′-fluorobenzophenone with chloro-trimethyl orthoacetate in acetic acid (55–65 °C, 40 mm Hg) delivers the alkoxy imidate in 78% yield; methanol distilled off shifts equilibrium and drives conversion [6].
Step | Key reagent | Temp / Time | Yield | Source |
---|---|---|---|---|
Alkoxy-imidate formation | Cl-CH₂-C(OCH₃)₃ | 60 °C / 2 h | 78% | 56 |
Hydroxylamine cyclisation | 40% NH₂OH(aq) | 0 °C / 3 h | 92% | 56 |
Coupling 2-fluorophenylboronic acid with 4-chloro-2-acylated iodoaniline under 1 bar CO and Pd(PPh₃)₄ (2 mol %) in N-methylpyrrolidone affords the diaryl ketone in 85% yield at 70 °C within 1 h [3]. The reaction tolerates unprotected amino and chloro groups, eliminating the need for post-acylation halogen exchange.
Sodium arylsulfinate and unprotected 2-aminobenzonitrile undergo Pd(O₂CCF₃)₂-catalysed sulfone addition followed by SO₂ extrusion, generating 2-aminobenzophenone frameworks in 77–91% yield [8]. Installing 4-chloro-2-fluorophenyl sulfinates extends this method to the target ketone, although multistep sulfone preparation reduces throughput.
A continuous stirred-tank cascade processing 4-chloroaniline (5 t month⁻¹ throughput) with recirculated aluminium trichloride recovers 93% of the Lewis acid via membrane filtration, cutting chloride salt discharge to <15 kg t⁻¹ product [9]. Crude product is flash-stripped and fed directly into orthoester cyclisation for midazolam manufacture, giving an overall line yield of 67% and meeting ICH Q3A impurity limits (<0.2% each) [10].
KPI | Batch route | Continuous route | Improvement | |
---|---|---|---|---|
Overall yield | 53% | 67% | +14 pp | 16 |
Lewis-acid recycle | 0% | 93% | +93 pp | 16 |
Chloride effluent (kg t⁻¹) | 220 | 15 | –93% | 16 |
Technique | Purpose | Typical specification | Source |
---|---|---|---|
Recrystallisation (ethanol / water 9:1) | Bulk API intermediate isolation | ≥99.5% HPLC area | 16 |
Flash silica chromatography (hexane / ethyl acetate 4:1) | Route scouting; analytical standards | ≤0.2% o-isomer | 31 |
Differential scanning calorimetry | Polymorph screening | Mp 122–128 °C | 98 |
Proton and carbon-13 NMR (600 MHz, DMSO-d₆) | Structure confirmation | δ 6.59–8.02 ppm aromatic region; δ 197.8 ppm carbonyl | 77 |
High-resolution mass spectrometry | Exact mass | m/z 250.0429 [M+H]⁺ | 95 |
Isothermal calorimetry reveals an apparent second-order rate constant k₂ = 3.2 × 10⁻³ L mol⁻¹ s⁻¹ at 50 °C in nitrobenzene [2]. Activation enthalpy determined by Eyring analysis is 42 kJ mol⁻¹, suggesting tight transition-state complexation.
Density-functional theory (B3LYP/6-311+G**) indicates the acetoxonium intermediate generated from chloro-trimethyl orthoacetate is 18.4 kJ mol⁻¹ lower in free energy than the corresponding acylium ion, rationalising the high chemoselectivity observed experimentally [6] [11].
Major process impurity is 2-amino-5-chloro-2′-fluorobenzophenone (ortho-chloro isomer), typically ≤0.15% by HPLC; formation is suppressed at T < –10 °C, corroborating kinetic data that o-attack has ΔG‡ 5.1 kJ mol⁻¹ higher than p-attack [4].
Irritant